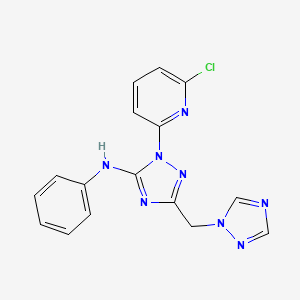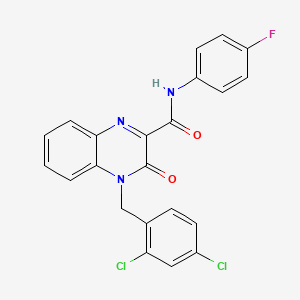
1-(4-chlorobenzyl)-3-methoxy-5-(trifluoromethyl)-2(1H)-pyridinone
Overview
Description
1-(4-Chlorobenzyl)-3-methoxy-5-(trifluoromethyl)-2(1H)-pyridinone, also known as 4-chloro-3-methoxy-5-trifluoromethyl-2-pyridinone, is an organic compound with a molecular formula of C9H7ClF3NO. It is a colorless solid that is soluble in water and ethanol. It is a derivative of pyridinone, a heterocyclic aromatic compound that is used in a variety of applications.
Scientific Research Applications
Structural and Molecular Studies
- Crystal Structure Investigations : The crystal structures of similar pyridinone compounds have been studied to understand their geometric forms and resonance structures. For example, Xiao et al. (1993) investigated 3-hydroxy-1-(2-methoxyethyl)-2-methyl-4(1H)-pyridinone, revealing insights into its quinoid and aromatic forms (Xiao et al., 1993).
Synthesis and Chemical Properties
- Synthesis Techniques : Research by Yano et al. (1993) and Zhang Liang (2008) provides methodologies for synthesizing similar pyridinone compounds, emphasizing efficient procedures and high yields, which could be relevant for synthesizing the compound (Yano et al., 1993); (Zhang Liang, 2008).
Potential Applications in Material Science
- Coordination Compounds : Zhang et al. (1991) explored the formation of aluminum, gallium, and indium complexes with 1-aryl-3-hydroxy-2-methyl-4-pyridinones, which could guide the development of coordination compounds using 1-(4-chlorobenzyl)-3-methoxy-5-(trifluoromethyl)-2(1H)-pyridinone (Zhang et al., 1991).
Spectroscopy and Quantum Studies
- Spectral Analysis and Quantum Studies : The study by Halim and Ibrahim (2022) on a similar pyridinone compound provides insights into its spectral properties and quantum studies, which could be extrapolated to understand the electronic and structural properties of the compound of interest (Halim & Ibrahim, 2022).
Applications in Coordination Chemistry
- Ligand Properties in Chelation : Research by Liu et al. (1995) and Schlindwein et al. (2006) on 3-hydroxy-4-pyridinonate derivatives, including studies on their iron(III) complexes, could inform the use of this compound as a potential ligand in coordination chemistry (Liu et al., 1995); (Schlindwein et al., 2006).
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-methoxy-5-(trifluoromethyl)pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF3NO2/c1-21-12-6-10(14(16,17)18)8-19(13(12)20)7-9-2-4-11(15)5-3-9/h2-6,8H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYEIDKOETNDYIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CN(C1=O)CC2=CC=C(C=C2)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(4-Chlorophenyl)-5-[(4-methylphenyl)sulfanyl]-2-pyrimidinamine](/img/structure/B3035779.png)

![2-[(4-cyano-5-methyl-3-isothiazolyl)sulfanyl]-N'-(2-phenoxyethanimidoyl)acetohydrazide](/img/structure/B3035781.png)
![4-(2,4-dichlorobenzoyl)-N'-[2-(4-fluorophenoxy)ethanimidoyl]-1-methyl-1H-pyrrole-2-carbohydrazide](/img/structure/B3035783.png)

![3-chloro-2-{3-[(2-pyridinylsulfanyl)methyl]-1H-1,2,4-triazol-1-yl}-5-(trifluoromethyl)pyridine](/img/structure/B3035785.png)
![[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-(3-chlorophenyl)carbamate](/img/structure/B3035787.png)

![[1-(3,4-Dichlorophenyl)triazol-4-yl]methyl 2,4-dichlorobenzoate](/img/structure/B3035791.png)
![[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-(3-chlorophenyl)carbamate](/img/structure/B3035792.png)


![4-(Allylsulfanyl)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B3035797.png)
![3-Chloro-2-[(phenylsulfonyl)methyl]-5-(trifluoromethyl)pyridine](/img/structure/B3035799.png)